molecular formula C14H22N4O2S B2363220 N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide CAS No. 899993-93-2

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide

Cat. No. B2363220
CAS RN: 899993-93-2
M. Wt: 310.42
InChI Key: GFUAQSPECWVBMP-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide, commonly known as TAK-659, is a selective inhibitor of the enzyme spleen tyrosine kinase (SYK). SYK plays a crucial role in the signaling pathways of immune cells, making it a promising target for the development of anti-inflammatory and anti-cancer drugs.

Scientific Research Applications

Formation of Functionalized Cyclopentenes

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide is related to the class of compounds that are used in asymmetric cycloaddition reactions. Such reactions are pivotal in the synthesis of cyclopentene derivatives, which have wide applications in medicinal chemistry and drug development. In a study by Han et al., acrylamides derived from 3,5-dimethyl-1H-pyrazole, which are structurally related to N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide, were employed in [3+2] cycloaddition with allenoate to produce regiospecific annulation products. These compounds were obtained with excellent yields and moderate enantioselectivities, showcasing the potential of such structures in asymmetric synthesis (Han et al., 2011).

Photosynthetic Electron Transport Inhibition

The compound's structural framework is also found in derivatives that act as inhibitors of photosynthetic electron transport, a critical process in plants. Vicentini et al. synthesized a series of new pyrazoles, including compounds with tert-butylcarboxamide groups, and evaluated their ability to inhibit the light-driven reduction of ferricyanide by spinach chloroplasts. Some of these compounds exhibited inhibitory properties comparable to commercial herbicides, highlighting the relevance of such structures in the development of new agrochemicals (Vicentini et al., 2005).

Catalysis and Synthesis of Benzamide Derivatives

In the realm of catalysis, compounds bearing the pyrazole framework serve as key intermediates. Liu et al. reported the catalyst-free synthesis of benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement processes involving azomethine imines and azlactones. The reaction proceeds rapidly under mild conditions without a catalyst, underscoring the utility of pyrazole-containing compounds in facilitating organic transformations (Liu et al., 2014).

Insecticidal Activity

Furthermore, the structural motif of N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide is present in compounds with insecticidal properties. Deng et al. designed and synthesized new pyrazole amide derivatives based on the structural similarities of active compounds bound to the ecdysone receptor of insects. Preliminary bioassays revealed that some of these derivatives exhibited promising insecticidal activity, demonstrating the potential of such compounds in pest control (Deng et al., 2016).

properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-5-6-15-12(19)13(20)16-11-9-7-21-8-10(9)17-18(11)14(2,3)4/h5-8H2,1-4H3,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUAQSPECWVBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide

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